4-({[4-(4-bromophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid
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Overview
Description
4-({[4-(4-bromophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a bromophenyl group, an imidazo[4,5-c]pyridine ring, and a benzoic acid moiety, making it a unique structure for diverse chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[4-(4-bromophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid typically involves multiple steps, starting with the formation of the imidazo[4,5-c]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors. The bromophenyl group is introduced via a bromination reaction, and the benzoic acid moiety is attached through a coupling reaction, such as Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-({[4-(4-bromophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs with different functional groups.
Scientific Research Applications
4-({[4-(4-bromophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid has several scientific research applications:
Chemistry: The compound can be used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the function of specific proteins or pathways.
Mechanism of Action
The mechanism of action of 4-({[4-(4-bromophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Shares the bromophenyl group but lacks the imidazo[4,5-c]pyridine and benzoic acid moieties.
4-Bromobiphenyl: Contains a bromophenyl group but differs in the overall structure and lacks the imidazo[4,5-c]pyridine ring.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Features a bromophenyl group but has different functional groups and lacks the imidazo[4,5-c]pyridine ring.
Uniqueness
4-({[4-(4-bromophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid is unique due to its combination of the bromophenyl group, imidazo[4,5-c]pyridine ring, and benzoic acid moiety. This unique structure provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H17BrN4O3 |
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Molecular Weight |
441.3 g/mol |
IUPAC Name |
4-[[4-(4-bromophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C20H17BrN4O3/c21-14-5-1-12(2-6-14)18-17-16(22-11-23-17)9-10-25(18)20(28)24-15-7-3-13(4-8-15)19(26)27/h1-8,11,18H,9-10H2,(H,22,23)(H,24,28)(H,26,27) |
InChI Key |
NWUBMHUCKNNHDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(C2=C1NC=N2)C3=CC=C(C=C3)Br)C(=O)NC4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
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